molecular formula C14H29NO B1296074 N,N-Diethyldecanamide CAS No. 2602-61-1

N,N-Diethyldecanamide

Cat. No. B1296074
CAS RN: 2602-61-1
M. Wt: 227.39 g/mol
InChI Key: OOYRLFIIUVBZSY-UHFFFAOYSA-N
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Description

N,N-Diethyldecanamide is a chemical compound with the molecular formula C14H29NO . It is a fatty amide .


Molecular Structure Analysis

The molecular structure of N,N-Diethyldecanamide consists of a chain of 14 carbon atoms, 29 hydrogen atoms, and one nitrogen and oxygen atom each . The InChI representation of the molecule is InChI=1S/C14H29NO/c1-4-7-8-9-10-11-12-13-14 (16)15 (5-2)6-3/h4-13H2,1-3H3 .


Physical And Chemical Properties Analysis

N,N-Diethyldecanamide is a liquid at 20 degrees Celsius . It has a molecular weight of 227.39 g/mol . Its physical properties include a boiling point of 110 °C/0.5 mmHg, a flash point of 97 °C, and a specific gravity of 0.88 .

Scientific Research Applications

Agriculture: Controlled Release Material

N,N-Diethyldecanamide has been used in the field of agriculture as a controlled release material . It has been applied in the creation of polyurea microcapsules containing the herbicide oxyfluorfen . The microcapsule suspension was prepared using diisocyanate and polyamines in the presence of N,N-dimethyldecanamide . This application allows for the improved efficiency of herbicides, reducing the frequency of agrochemical application .

Pharmaceutical Industry

N,N-Diethyldecanamide is used in the pharmaceutical industry . Although the specific applications are not detailed in the source, it’s common for such compounds to be used as solvents, reagents, or intermediates in the synthesis of various pharmaceutical products.

Agrochemicals

In the agrochemical industry, N,N-Diethyldecanamide is used as an intermediate for organic synthesis . It could be used in the production of various agrochemical products.

Veterinary Medicine

N,N-Diethyldecanamide is also used in the field of veterinary medicine . Similar to its use in the pharmaceutical industry, it could be used as a solvent, reagent, or intermediate in the synthesis of various veterinary drugs.

Organic Synthesis

As an intermediate for organic synthesis, N,N-Diethyldecanamide is used in various fields, including pharmaceuticals, agrochemicals, and veterinary medicine . It plays a crucial role in the production of various organic compounds.

Cosmetics

N,N-Diethyldecanamide has been used in cosmetic preparations . While the specific applications are not detailed in the source, it’s common for such compounds to be used as emollients, solvents, or viscosity controlling agents in cosmetic products.

Safety and Hazards

N,N-Diethyldecanamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N-diethyldecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO/c1-4-7-8-9-10-11-12-13-14(16)15(5-2)6-3/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYRLFIIUVBZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307770
Record name N,N-Diethyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyldecanamide

CAS RN

2602-61-1
Record name N,N-Diethyldecanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DEDEA interact with uranium(VI) to enable its extraction from nitric acid solutions?

A1: DEDEA extracts uranium(VI) from nitric acid solutions through a solvation mechanism []. This means that the DEDEA molecules directly coordinate with the uranyl ion (UO22+), forming a complex that is soluble in the organic phase (kerosene in this case). The research suggests that the extraction efficiency is influenced by factors like nitric acid concentration, DEDEA concentration, and the presence of a salting-out agent like lithium nitrate (LiNO3) [].

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